molecular formula C7H8N2O5S B1432445 5-Methoxy-2-nitrobenzene-1-sulfonamide CAS No. 6451-49-6

5-Methoxy-2-nitrobenzene-1-sulfonamide

Cat. No.: B1432445
CAS No.: 6451-49-6
M. Wt: 232.22 g/mol
InChI Key: MJZMQHXLTNDKCT-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzene-1-sulfonamide is a nitrated benzene sulfonamide derivative of interest in organic and medicinal chemistry research. Compounds of this structural class, characterized by a sulfonamide group and nitro substituent on an aromatic ring, are frequently utilized as versatile intermediates and building blocks for the synthesis of more complex sulfur(VI) functional groups . Research applications for such reagents include their use as precursors in the synthesis of sulfoximines and sulfonimidamides, which are emerging as significant pharmacophores in modern drug discovery programs due to their favorable physicochemical properties and potential for creating three-dimensional diversity . The methoxy and nitro substituents on the aromatic ring offer specific electronic properties and sites for further functionalization, making this compound a valuable scaffold for developing novel chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methoxy-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMQHXLTNDKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Sulfonamides

Sulfonamides, including 5-Methoxy-2-nitrobenzene-1-sulfonamide, are typically synthesized by amidation of sulfonyl chlorides or sulfonic acids with ammonia or amines. The most common and efficient approach involves:

  • Conversion of the substituted benzene or benzoic acid derivative into the corresponding sulfonyl chloride via chlorosulfonation.
  • Reaction of the sulfonyl chloride intermediate with ammonia or a primary amine to form the sulfonamide.

This method is favored due to its high yields and straightforward reaction conditions.

Specific Preparation Routes for this compound

While direct literature on this compound is limited, closely related compounds such as 5-chloro-2-methoxybenzene sulfonamide have been prepared via analogous routes, providing a foundation for preparation methods.

Starting Material Preparation: Methoxy and Nitro Substitutions

  • Methylation of Hydroxybenzoic Acid Derivatives:
    For related compounds, 5-chlorosalicylic acid is methylated using dimethyl sulfate under basic conditions (NaOH) in acetone to yield methyl 5-chloro-2-methoxybenzoate with yields around 66-95% depending on conditions (anhydrous vs aqueous).
    By analogy, 5-nitrosalicylic acid or 5-nitro-2-hydroxybenzoic acid could be methylated similarly to introduce the methoxy group at the 2-position.

  • Nitration:
    Nitration of methoxy-substituted benzenes can be conducted using standard nitrating agents (HNO3/H2SO4), typically before sulfonylation steps, to introduce the nitro group at the desired position.

Conversion to Sulfonyl Chloride

  • Chlorosulfonation:
    The methoxy-nitro substituted benzene or benzamide is treated with chlorosulfonic acid at low temperatures (e.g., -10°C to room temperature) to introduce the sulfonyl chloride group at the 1-position. This step is critical and must be carefully controlled to avoid overreaction or degradation.

Formation of Sulfonamide

  • Aminolysis:
    The sulfonyl chloride intermediate is then reacted with ammonia or an appropriate amine in aqueous or alcoholic medium to yield the sulfonamide. For example, concentrated ammonia treatment with stirring and mild heating leads to sulfonamide formation with good yields (around 70% reported for similar compounds).

Example Detailed Procedure (Adapted from Related Compound Synthesis)

Step Reagents & Conditions Outcome Yield & Notes
1. Methylation 5-nitrosalicylic acid, dimethyl sulfate, NaOH (2N), acetone, reflux 45 min Formation of methyl 5-nitro-2-methoxybenzoate ~66-95% depending on conditions
2. Chlorosulfonation Chlorosulfonic acid, -10°C to room temp, 45 min Formation of 5-methoxy-2-nitrobenzene-1-sulfonyl chloride Requires careful temperature control
3. Aminolysis Concentrated ammonia, room temp to mild heating, overnight Formation of this compound ~70% yield reported for analogous compounds

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Classical Chlorosulfonation + Aminolysis 5-nitro-2-methoxybenzoic acid or ester Chlorosulfonic acid, NH3 Low temp chlorosulfonation, aqueous ammonia ~70% Well-established, high yield Requires handling corrosive reagents
Methylation of Hydroxybenzoic Acid Derivative 5-nitrosalicylic acid Dimethyl sulfate, NaOH, acetone Reflux, anhydrous or aqueous 66-95% Efficient methoxy introduction Dimethyl sulfate is toxic
Copper-Catalyzed Three-Component Reaction Nitroarene, amine, K2S2O5 Cu catalyst, DES or other solvents Mild, green conditions 69-80% (general sulfonamides) Green, metal-catalyzed, scalable Specific substrate scope limitations
Metal-Free DABSO Method Aryldiazonium salts, amines, DABSO N-hydroxybenzotriazole Room temp to mild heating Good yields Heavy metal-free, safe sulfur source Not suitable for all functional groups

Research Findings and Notes

  • The methylation step is critical for introducing the methoxy group at the 2-position. Anhydrous conditions favor direct methylation of the hydroxy group without esterification side reactions.
  • Chlorosulfonation is temperature sensitive; low temperatures prevent side reactions and degradation of sensitive substituents like nitro and methoxy groups.
  • Aminolysis with ammonia is a common final step producing sulfonamide functionality with good yields and purity.
  • New catalytic methods reduce environmental impact and improve atom economy but require further optimization for specific substrates like this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 5-Methoxy-2-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions including reduction, substitution, and oxidation, allowing for the development of new chemical entities.
Reaction TypeConditionsProducts
ReductionH₂/Pd-C5-Methoxy-2-aminobenzene-1-sulfonamide
SubstitutionNucleophiles under basic conditionsVarious substituted sulfonamides
OxidationKMnO₄5-Carboxy-2-nitrobenzene-1-sulfonamide

Biology

  • Enzyme Inhibition Studies : The compound is used to investigate enzyme inhibition mechanisms due to its ability to mimic natural substrates or inhibitors. The sulfonamide group can interact with enzymes involved in metabolic pathways, providing insights into biochemical processes.
  • Antimicrobial Activity : Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that bind to cellular components, leading to bacterial cell death .

Medicine

  • Drug Development : 5-Methoxy-2-nitrobenzene-1-sulfonamide is explored for its potential therapeutic properties, particularly in developing novel drugs targeting specific enzymes or receptors involved in diseases such as bacterial infections and cancer.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting key enzymes involved in tumor proliferation, suggesting potential applications in cancer therapeutics .

Industry

  • Dyes and Pigments Production : The compound is utilized in producing various dyes and pigments due to its stable chemical structure and reactivity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of sulfonamide compounds in various applications:

  • A study on the antibacterial activity of sulfonamides indicated that they are effective against gram-positive bacteria and some gram-negative strains .
  • Comparative analyses have shown that structural modifications significantly influence biological activity, emphasizing how different substituents can alter the efficacy of these compounds against specific pathogens .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can bind to enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 5-Methoxy-2-nitrobenzene-1-sulfonamide against analogous sulfonamides, focusing on structural variations, physicochemical properties, and biological implications.

Structural and Substituent Analysis

Key differences arise from substituent type, position, and electronic effects:

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Properties/Biological Activities
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 116091-63-5 Methoxy (5), oxopropyl (2) N/A 0.90 Higher lipophilicity due to oxopropyl group
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide 729578-90-9 Amino (5), chloro (4-chlorophenyl), methoxy (2) 258.62 N/A Amino group enhances electron-donating capacity; potential for hydrogen bonding
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide N/A Chloro (5), methoxy (2) N/A N/A Exhibits anti-malarial and anti-hypertensive activities
5-Methoxynaphthalene-1-sulfonamide 32327-46-1 Methoxy (5), naphthalene backbone N/A 0.76 Extended aromatic system may improve binding to hydrophobic targets

Notes:

  • Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound contrasts with amino (electron-donating) or chloro (moderately electron-withdrawing) groups in analogs. This difference impacts acidity, solubility, and reactivity. For example, the nitro group may lower the pKa of the sulfonamide proton compared to amino-substituted derivatives .
  • Biological activity: Chloro-substituted sulfonamides (e.g., N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide) demonstrate anti-malarial activity, suggesting that electron-withdrawing substituents at the 5-position may enhance interactions with parasitic targets . The nitro group in the target compound could further modulate such interactions.

Computational Insights

Such studies might clarify how nitro and methoxy groups synergistically influence charge distribution.

Biological Activity

5-Methoxy-2-nitrobenzene-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly in antibacterial and potential anticancer applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H8_8N2_2O4_4S, featuring a methoxy group, a nitro group, and a sulfonamide functional group attached to a benzene ring. The compound is characterized by its pale yellow crystalline form and has a melting point ranging from 139°C to 144°C.

Target Enzymes

The primary mechanism of action for this compound is its role as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is essential for bacterial folic acid synthesis. This inhibition disrupts folate production, crucial for bacterial growth and replication.

Cellular Effects

The compound also influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis.
  • Enzyme Interactions : It interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further influence cellular functions.

Biochemical Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, resulting in various metabolites that may exhibit distinct biological activities. The compound's transport within cells is facilitated by specific transporters, including ATP-binding cassette (ABC) transporters.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal toxicity; primarily affects specific cellular pathways.
  • High Doses : Induces oxidative stress, inflammation, and cell death.

Antibacterial Activity

Sulfonamides like this compound have demonstrated substantial antibacterial properties. In vitro studies show that it effectively inhibits the growth of various bacterial strains by disrupting folate synthesis pathways .

Antitumor Potential

Recent studies have suggested potential anticancer properties:

  • In experimental settings, derivatives of sulfonamides have shown inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231) and osteosarcoma (MG-63). For instance, compound modifications led to enhanced inhibition of cell viability under hypoxic conditions .
Compound Cell Line IC50 (µM) Effect
5-Methoxy...MDA-MB-23150Inhibits migration
5-Methoxy...MG-6330Reduces viability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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